3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid
Description
This compound (CAS: 2137780-69-7) is an Fmoc-protected pyrazole derivative with the molecular formula C₂₀H₁₇N₃O₄ and a molecular weight of 363.37 g/mol . Its structure includes:
- A pyrazole ring substituted with a methyl group at the 1-position and a carboxylic acid at the 5-position.
- An Fmoc (9-fluorenylmethyloxycarbonyl) group attached via a methylene linker to the 3-position of the pyrazole.
The Fmoc group is widely used in peptide synthesis as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions . The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, contributes to applications in medicinal chemistry, such as kinase inhibition or receptor modulation.
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-19(20(25)26)10-13(23-24)11-22-21(27)28-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-10,18H,11-12H2,1H3,(H,22,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEJMWHZJRIZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137821-77-1 | |
| Record name | 3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of the compound “3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid” is currently unknown. This compound is an alanine derivative, and amino acids and their derivatives are known to interact with a variety of targets, including enzymes, receptors, and transport proteins. The specific target would depend on the structure of the compound and the physiological context.
Mode of Action
Amino acid derivatives have been commercially used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks.
Pharmacokinetics
It is soluble in dmso, which suggests it could be absorbed in the body when administered in a suitable formulation. The compound’s stability and bioavailability would need to be determined through further pharmacokinetic studies.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it might be more effective in certain environments
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It influences the secretion of anabolic hormones, supplies fuel during exercise, enhances mental performance during stress-related tasks, and prevents exercise-induced muscle damage
Biological Activity
3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in antimicrobial, anti-inflammatory, and anticancer domains. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
- Chemical Formula : CHNO
- Molecular Weight : 363.37 g/mol
- IUPAC Name : 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid
- Appearance : Powder
- Storage Temperature : 4 °C
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study comparing its efficacy to ciprofloxacin, the compound demonstrated significant antibacterial activity:
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 0.10 - 1.00 | 15 - 27 |
| Bacillus subtilis | 0.50 - 2.50 | 16 - 31 |
| Escherichia coli | 0.50 - 2.50 | 20 - 22 |
| Pseudomonas aeruginosa | 0.50 - 2.50 | 17 - 22 |
The compound exhibited better activity against Gram-positive bacteria compared to Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases. A study indicated that compounds similar to this pyrazole significantly reduced levels of TNF-alpha and IL-6 in cell cultures .
Anticancer Properties
Recent research has identified the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells:
| Cell Line | IC (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways, which is crucial for cancer therapy .
Case Studies
-
Case Study on Antibacterial Efficacy
- A study conducted by Foroughifar et al. (2018) reported that a series of pyrazole derivatives, including this compound, were screened against multiple bacterial strains using standard broth microdilution methods. The results indicated a strong correlation between structure and antibacterial activity, with this specific derivative showing the highest efficacy against Staphylococcus aureus .
- Case Study on Anti-inflammatory Effects
Comparison with Similar Compounds
Positional Isomers: 4-Substituted Pyrazole Analogs
Compound: 4-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid
- Molecular Formula : C₂₁H₁₉N₃O₄
- Molecular Weight : 377.40 g/mol
- Key Differences: Substituent position: The Fmoc-aminomethyl group is at the 4-position of the pyrazole ring instead of the 3-position. Impact: Positional isomerism may alter steric interactions and electronic distribution, affecting reactivity in coupling reactions or binding affinity in drug design .
Alkyl Chain Variations: Ethyl-Substituted Pyrazole
Compound: 3-[1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1-methyl-1H-pyrazole-5-carboxylic acid
Linear Fmoc-Protected Carboxylic Acids
Compound: (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid
- Molecular Formula: C₂₄H₂₇NO₄
- Molecular Weight : 393.48 g/mol
- Key Differences: A linear hexanoic acid chain replaces the pyrazole ring. Impact: The absence of a heterocyclic core limits π-π stacking interactions but allows flexibility in peptide backbone modifications .
Aromatic Hydroxybenzoic Acid Derivatives
Compound: 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid
- Molecular Formula: C₂₂H₁₇NO₅
- Molecular Weight : 375.37 g/mol
- Key Differences: A benzoic acid core with a hydroxyl group at the 5-position replaces the pyrazole.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
